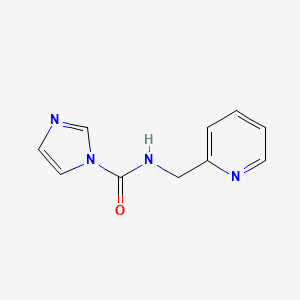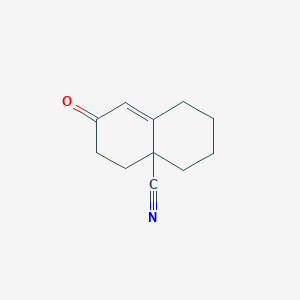![molecular formula C6H8F3NO2 B13164886 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid is a synthetic organic compound with the molecular formula C₆H₈F₃NO₂ and a molecular weight of 183.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further substituted with an amino group and an acetic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid involves several steps, typically starting with the preparation of the cyclopropyl ring. One common method involves the cyclopropanation of an appropriate olefin using a reagent such as diazomethane or a metal-catalyzed reaction. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide. The amino group is then introduced through a reductive amination process, and the acetic acid moiety is added via a carboxylation reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Analyse Des Réactions Chimiques
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide to form azido or cyano derivatives.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol or ester.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted cyclopropyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins or enzymes, modulating their activity. The acetic acid moiety can participate in ionic interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid can be compared with other similar compounds, such as:
2-amino-3-(trifluoromethyl)cyclopropylmethanol: This compound has a similar structure but lacks the acetic acid moiety, which may affect its solubility and reactivity.
2-amino-3-(trifluoromethyl)cyclopropylamine: This compound lacks the acetic acid moiety and has a primary amine group, which may influence its biological activity and chemical reactivity.
2-(trifluoromethyl)cyclopropylacetic acid: This compound lacks the amino group, which may affect its ability to interact with biological targets.
The unique combination of the trifluoromethyl group, amino group, and acetic acid moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8F3NO2 |
|---|---|
Poids moléculaire |
183.13 g/mol |
Nom IUPAC |
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2(5(4)10)1-3(11)12/h2,4-5H,1,10H2,(H,11,12)/t2-,4-,5-/m0/s1 |
Clé InChI |
SZYHSWNETPABDR-SMYKQSBYSA-N |
SMILES isomérique |
C([C@H]1[C@@H]([C@H]1N)C(F)(F)F)C(=O)O |
SMILES canonique |
C(C1C(C1N)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)



![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)






![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)
![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)
